molecular formula C17H23NO6S B3556265 (2E)-3-[3-(AZEPANE-1-SULFONYL)-4,5-DIMETHOXYPHENYL]PROP-2-ENOIC ACID

(2E)-3-[3-(AZEPANE-1-SULFONYL)-4,5-DIMETHOXYPHENYL]PROP-2-ENOIC ACID

Cat. No.: B3556265
M. Wt: 369.4 g/mol
InChI Key: ZWJPEMLXLNYGKJ-BQYQJAHWSA-N
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Description

(2E)-3-[3-(AZEPANE-1-SULFONYL)-4,5-DIMETHOXYPHENYL]PROP-2-ENOIC ACID is a synthetic organic compound characterized by its unique structure, which includes an azepane ring, sulfonyl group, and dimethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[3-(AZEPANE-1-SULFONYL)-4,5-DIMETHOXYPHENYL]PROP-2-ENOIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the azepane-1-sulfonyl intermediate, followed by its coupling with a dimethoxyphenyl derivative. The final step involves the formation of the prop-2-enoic acid moiety under controlled reaction conditions, such as specific temperature and pH levels.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[3-(AZEPANE-1-SULFONYL)-4,5-DIMETHOXYPHENYL]PROP-2-ENOIC ACID undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(2E)-3-[3-(AZEPANE-1-SULFONYL)-4,5-DIMETHOXYPHENYL]PROP-2-ENOIC ACID has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-[3-(AZEPANE-1-SULFONYL)-4,5-DIMETHOXYPHENYL]PROP-2-ENOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-[3-(AZEPANE-1-SULFONYL)-4,5-DIMETHOXYPHENYL]PROP-2-ENOIC ACID is unique due to its specific structural features, such as the azepane ring and sulfonyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-3-[3-(azepan-1-ylsulfonyl)-4,5-dimethoxyphenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO6S/c1-23-14-11-13(7-8-16(19)20)12-15(17(14)24-2)25(21,22)18-9-5-3-4-6-10-18/h7-8,11-12H,3-6,9-10H2,1-2H3,(H,19,20)/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWJPEMLXLNYGKJ-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=CC(=O)O)S(=O)(=O)N2CCCCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C/C(=O)O)S(=O)(=O)N2CCCCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2E)-3-[3-(AZEPANE-1-SULFONYL)-4,5-DIMETHOXYPHENYL]PROP-2-ENOIC ACID
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(2E)-3-[3-(AZEPANE-1-SULFONYL)-4,5-DIMETHOXYPHENYL]PROP-2-ENOIC ACID
Reactant of Route 3
(2E)-3-[3-(AZEPANE-1-SULFONYL)-4,5-DIMETHOXYPHENYL]PROP-2-ENOIC ACID
Reactant of Route 4
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Reactant of Route 4
(2E)-3-[3-(AZEPANE-1-SULFONYL)-4,5-DIMETHOXYPHENYL]PROP-2-ENOIC ACID
Reactant of Route 5
(2E)-3-[3-(AZEPANE-1-SULFONYL)-4,5-DIMETHOXYPHENYL]PROP-2-ENOIC ACID
Reactant of Route 6
Reactant of Route 6
(2E)-3-[3-(AZEPANE-1-SULFONYL)-4,5-DIMETHOXYPHENYL]PROP-2-ENOIC ACID

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